molecular formula C16H16O5 B1664780 Alkannin CAS No. 517-88-4

Alkannin

Cat. No. B1664780
CAS RN: 517-88-4
M. Wt: 288.29 g/mol
InChI Key: NEZONWMXZKDMKF-JTQLQIEISA-N
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Description

Alkannin is a natural dye obtained from the extracts of plants from the borage family Alkanna tinctoria, found in the south of France . It is used as a food coloring and in cosmetics . Alkannin is deep red in an acid and blue in an alkaline environment .


Synthesis Analysis

The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate. These compounds are then used to form alkannin .


Molecular Structure Analysis

Alkannin is a naphthoquinone derivative . Its molecular formula is C16H16O5 , and its molecular weight is 288.30 . The chemical structure was first determined by Brockmann in 1936 .


Chemical Reactions Analysis

Alkannin is known to interact with bacteria. For instance, a strain of Pseudomonas was found to modify Alkannin in nutrient medium and minimal medium, using it as a sole carbon source .


Physical And Chemical Properties Analysis

Alkannin is soluble in alcohols, oils, and other organic solvents . It is slightly soluble in water . Alkannin forms a deep blue solution with alkalis and a purple precipitate with bichloride of tin .

Scientific Research Applications

1. Adipogenesis and Life Expectancy in Nematodes

  • Summary of Application : Alkannin and its derivatives have been investigated for their impact on adipogenesis and life expectancy in nematodes. The study aimed to extend the current knowledge by investigating the effects of various Alkannin compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans .
  • Methods of Application : A set of chemically well-defined Alkannin derivatives were screened for their effect on pre-adipocytes to assess cell toxicity, cell morphology, and cell differentiation. The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with Alkannin compounds in the presence/absence of insulin .
  • Results : The majority of Alkannin compounds induced cell proliferation at sub-micromolar concentrations. The ester derivatives exhibited higher IC 50 values, and thus, proved to be less toxic to 3T3-L1 cells .

2. Acyltransferases in Boraginaceae

  • Summary of Application : Alkannin and its enantiomer, shikonin, are bioactive naphthoquinones produced in several plants of the family Boraginaceae. The acylation of shikonin and alkannin in Lithospermum erythrorhizon was previously reported to be catalyzed by two enantioselective BAHD acyltransferases .
  • Methods of Application : Evaluation of six Boraginaceae plants identified 23 homologs of LeSAT1 and LeAAT1, with 15 of these enzymes found to catalyze the acylation of shikonin or alkannin, utilizing acetyl-CoA, isobutyryl-CoA or isovaleryl-CoA as an acyl donor .
  • Results : These enzymes showed conserved substrate specificities for acyl donors among plant species, indicating that the diversity in acyl moieties of shikonin/alkannin derivatives involved factors other than the differentiation of acyltransferases .

3. Wound Healing and Antimicrobial Activity

  • Summary of Application : Alkannin and its derivatives are potent pharmaceutical substances with a well-established and wide spectrum of wound healing, antimicrobial, anti-inflammatory, antioxidant, anticancer, radical scavenging and antithrombotic biological activity .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The outcomes of this application are also not detailed in the source .

4. Anti-obesity and Insulin-mimetic Properties

  • Summary of Application : Alkannin and its derivatives have been investigated for their anti-obesity and insulin-mimetic properties. The study aimed to extend the current knowledge by investigating the effects of various Alkannin compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans .
  • Methods of Application : A set of chemically well-defined Alkannin derivatives were screened for their effect on pre-adipocytes to assess cell toxicity, cell morphology, and cell differentiation. The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with Alkannin compounds in the presence/absence of insulin .
  • Results : The majority of Alkannin compounds induced cell proliferation at sub-micromolar concentrations. The ester derivatives exhibited higher IC 50 values, and thus, proved to be less toxic to 3T3-L1 cells .

5. Food Coloring and Cosmetics

  • Summary of Application : Alkannin is a natural dye that is obtained from the extracts of Alkanna tinctoria which is found in the south of France. The dye is used as a food coloring and in cosmetics .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The outcomes of this application are also not detailed in the source .

6. Tissue Regeneration and Angiogenesis

  • Summary of Application : Alkannin has been found to be a potent inhibitor of lipopolysaccharide induced nitrogen oxide production which accelerates fibroblast proliferation, tissue regeneration and angiogenesis .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The outcomes of this application are also not detailed in the source .

7. Anti-obesity and Insulin-mimetic Properties

  • Summary of Application : Alkannin and its derivatives have been investigated for their anti-obesity and insulin-mimetic properties. The study aimed to extend the current knowledge by investigating the effects of various Alkannin compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans .
  • Methods of Application : A set of chemically well-defined Alkannin derivatives were screened for their effect on pre-adipocytes to assess cell toxicity, cell morphology, and cell differentiation. The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with Alkannin compounds in the presence/absence of insulin .
  • Results : The majority of Alkannin compounds induced cell proliferation at sub-micromolar concentrations. The ester derivatives exhibited higher IC 50 values, and thus, proved to be less toxic to 3T3-L1 cells .

8. Analytical Techniques

  • Summary of Application : A large number of analytical techniques have been applied for the analysis and study of alkannin, shikonin and their derivatives. Chromatographic techniques used include TLC densitometry, Size Exclusion Chromatography, HPLC and chiral HPLC .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The outcomes of this application are also not detailed in the source .

9. Tissue Regeneration and Angiogenesis

  • Summary of Application : Alkannin has been found to be a potent inhibitor of lipopolysaccharide induced nitrogen oxide production which accelerates fibroblast proliferation, tissue regeneration and angiogenesis .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The outcomes of this application are also not detailed in the source .

Safety And Hazards

Alkannin should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Alkannin and its derivatives have been extensively investigated for their biological properties over the last 40 years . Future research may focus on further understanding its interactions with bacteria and its potential uses in medicine and industry .

properties

IUPAC Name

5,8-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZONWMXZKDMKF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029621
Record name (S)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone
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Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in aqueous solutions
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.373 g/cu cm
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin...
Record name Shikonin
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Product Name

Alkannin

Color/Form

White or slightly yellow crystalline powder

CAS RN

517-88-4, 23444-65-7, 517-89-5
Record name (-)-Alkannin
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Record name Alkannin
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Record name Alkannin
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Record name (S)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone
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Record name (S)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)-1,4-naphthoquinone
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Record name ALKANNIN
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Record name Shikonin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

147 °C
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,480
Citations
AP Kourounakis, AN Assimopoulou… - … der Pharmazie: An …, 2002 - Wiley Online Library
… Alkannin and shikonin, two natural products from Alkanna … /or proven actions of alkannin and shikonin are attributable … as affected by various concentrations of alkannin, shikonin, and …
Number of citations: 141 onlinelibrary.wiley.com
AN Assimopoulou, S Sturm, H Stuppner… - Biomedical …, 2009 - Wiley Online Library
… alkannin and shikonin by column chromatography and SEC from commercial samples and the structure of its main dimeric alkannin/… /polymeric derivatives of alkannin/shikonin. Because …
AN Assimopoulou, D Boskou, VP Papageorgiou - Food Chemistry, 2004 - Elsevier
… alkannin and Alkanna tinctoria root extracts that contain several naphthoquinone derivatives (mainly alkannin … tinctoria roots, containing mainly alkannin esters, showed satisfactory …
Number of citations: 166 www.sciencedirect.com
AN Assimopoulou, I Karapanagiotis… - Biomedical …, 2006 - Wiley Online Library
Alkannin, shikonin (A/S) and their derivatives are enantiomeric hydroxynaphthoquinone red pigments found in the roots of almost 150 species of the Boraginaceae family. A/S have …
Q Zheng, Q Li, G Zhao, J Zhang, H Yuan… - Biochemical …, 2020 - Elsevier
… alkannin inhibits cancer cell survival remains unclear. In the present study, we isolated alkannin from Arnebia euchroma and found that alkannin … Alkannin treatment resulted in elevated …
Number of citations: 23 www.sciencedirect.com
X Zhang, JH Cui, QQ Meng, SS Li… - Mini reviews in …, 2018 - ingentaconnect.com
… Its major effective contents are alkannin and its derivatives, but their configurations belong to S. Shikonin, alkannin and their derivatives display many biological activities including …
Number of citations: 60 www.ingentaconnect.com
IH Akgun, A Erkucuk, M Pilavtepe… - The Journal of …, 2011 - Elsevier
… validated extraction methods on total alkannin yield with Alkanna tinctoria collected form … of alkannin derivatives with supercritical CO 2 followed by alkaline hydrolysis of alkannin …
Number of citations: 18 www.sciencedirect.com
M Valipour - European journal of medicinal chemistry, 2022 - Elsevier
Shikonin and its enantiomeric analogue, alkaninn, are prevailing natural lead compounds in the drug discovery and development of anticancer agents. Despite having numerous …
Number of citations: 21 www.sciencedirect.com
G Moorthy, S Subramaniam, S Murali… - Pharm …, 2014 - researchgate.net
Natural products from plants have been in therapeutic use since many years. Novel molecules from plant sources have been isolated, characterized and used in managing different …
Number of citations: 6 www.researchgate.net
VP Papageorgiou, AN Assimopoulou… - Angewandte Chemie …, 1999 - Wiley Online Library
Wound healing properties of plant extracts that contain the naphthoquinone natural products alkannin (1) and shikonin (2) have been known for many centuries. More recently, the …
Number of citations: 768 onlinelibrary.wiley.com

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